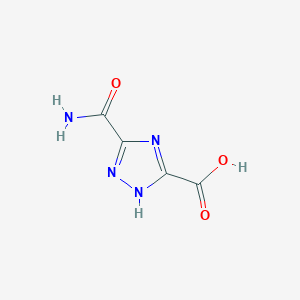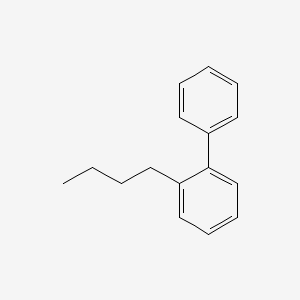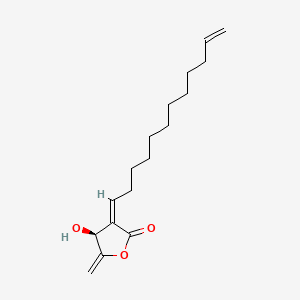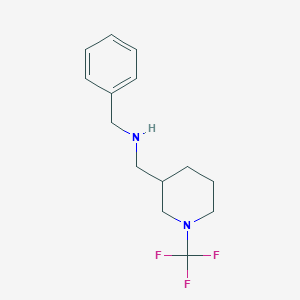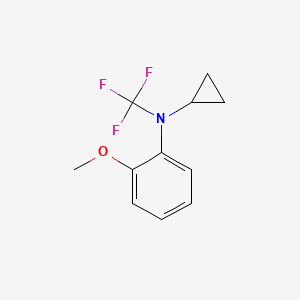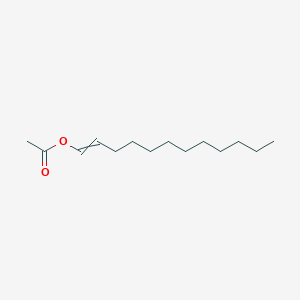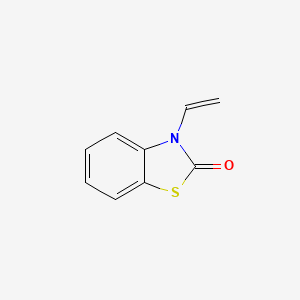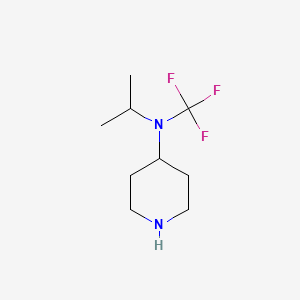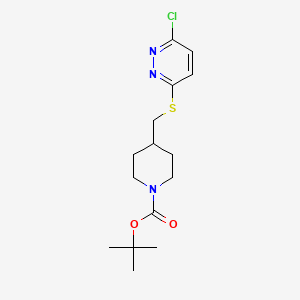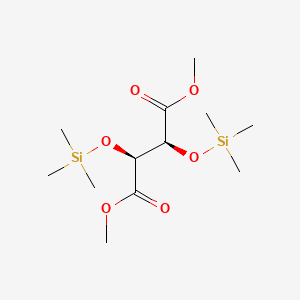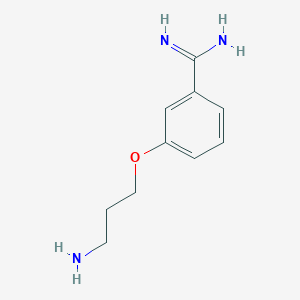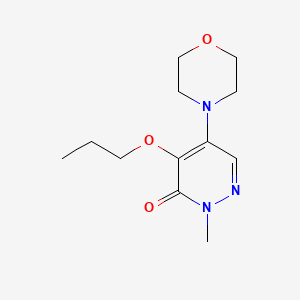
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the second position, a morpholino group at the fifth position, and a propoxy group at the fourth position. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, morpholino, and propoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide, while the morpholino and propoxy groups can be introduced through nucleophilic substitution reactions using morpholine and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium or copper may be used to facilitate specific reactions.
化学反应分析
Types of Reactions
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
科学研究应用
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipyretic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
2-Methyl-4-propoxy-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different biological activity and chemical properties.
5-Morpholino-4-propoxy-3(2H)-pyridazinone: Lacks the methyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
2-Methyl-5-morpholino-3(2H)-pyridazinone: Lacks the propoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is unique due to the presence of all three substituents (methyl, morpholino, and propoxy groups) on the pyridazinone ring. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
51659-94-0 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC 名称 |
2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3 |
InChI 键 |
FTOCJMMRNZYPTP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
